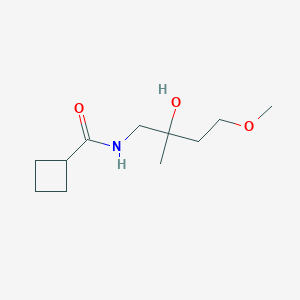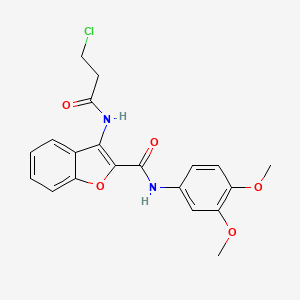
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide, also known by its CAS number 1692852-73-5 , is a synthetic compound. It falls within the category of potential novel analgesics. Its unique pharmacological profile suggests advantages over other analgesics in clinical use.
Synthesis Analysis
The synthesis of this compound begins with the reaction of cyclobutanecarboxylic acid with 4-methoxybenzylmagnesium bromide . The resulting product is then coupled with N-ethyl-2-iodoacetamide through a palladium-catalyzed cross-coupling reaction. The final product is purified using crystallization and recrystallization techniques.Molecular Structure Analysis
The molecular formula of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is C11H21NO3 . It contains a total of 40 bonds , including 15 non-H bonds , 1 multiple bond , 9 rotatable bonds , 1 double bond , 1 secondary amide (aliphatic) , 1 hydroxyl group , 1 tertiary alcohol , and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen
- Application : N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide could be explored as a potential NLO material. Its unique structure may contribute to efficient frequency conversion, holographic imaging, and integrated optics .
- Application : The compound’s derivatives could serve as novel chromophores in photorefractive polymers. These materials play a crucial role in analytical studies and optical data storage .
- Application : N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide might be explored as a biorenewable molecule. Its synthesis pathways could contribute to sustainable chemical processes .
- Application : Investigate the growth and characterization of single crystals of this compound. Techniques like X-ray diffraction, thermal analysis, and optical studies provide valuable insights .
- Application : Analyze the dielectric behavior of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide at different temperatures and frequencies. This information is relevant for electronic applications .
- Application : Investigate the emission spectrum of the compound. The wavelength of maximum intensity provides insights into potential applications in optoelectronics or sensors .
Organic Nonlinear Optical (NLO) Materials
Photorefractive Polymers
Biorenewable Molecules
Crystal Growth and Characterization
Dielectric Properties
Photoluminescence Studies
Zukünftige Richtungen
Further studies are needed to explore its full pharmacological potential, safety profile, and potential applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHUJOIMAMFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)






![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
